molecular formula C16H22N2O3 B12478928 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(morpholin-4-yl)acetamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B12478928
M. Wt: 290.36 g/mol
InChI Key: XXHSOBBCNPHKFE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that features a benzopyran ring system and a morpholine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Attachment of the Morpholine Moiety: This step usually involves nucleophilic substitution reactions where a morpholine derivative is introduced to the benzopyran intermediate.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzopyran ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-(morpholin-4-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The benzopyran ring could be involved in π-π stacking interactions, while the morpholine moiety might engage in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-(piperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-(pyrrolidin-4-yl)acetamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholine moiety in N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-(morpholin-4-yl)acetamide might confer unique properties, such as increased solubility or specific binding interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H22N2O3/c19-16(12-18-6-9-20-10-7-18)17-11-15-14-4-2-1-3-13(14)5-8-21-15/h1-4,15H,5-12H2,(H,17,19)

InChI Key

XXHSOBBCNPHKFE-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)CN3CCOCC3

Origin of Product

United States

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